molecular formula C8H10ClN3O3S B13940577 N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide CAS No. 14399-49-6

N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide

Cat. No.: B13940577
CAS No.: 14399-49-6
M. Wt: 263.70 g/mol
InChI Key: ZCMNLVKEUZQPCU-UHFFFAOYSA-N
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Description

N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide is a chemical compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of both sulfonamide and acetamide functional groups in this compound contributes to its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide typically involves the reaction of 3-chloro-4-nitroaniline with hydrazine hydrate, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Step 1: Reduction of 3-chloro-4-nitroaniline to 3-chloro-4-aminophenylamine using hydrazine hydrate.

    Step 2: Sulfonation of 3-chloro-4-aminophenylamine with sulfuric acid to form 3-chloro-4-(hydrazinesulfonyl)aniline.

    Step 3: Acetylation of 3-chloro-4-(hydrazinesulfonyl)aniline with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Hydrazine hydrate or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity, particularly as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of purine nucleotides and thymidine, ultimately affecting DNA replication and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-4-hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of a hydrazinesulfonyl group.

    N-(3-Chloro-4-nitrophenyl)acetamide: Contains a nitro group instead of a hydrazinesulfonyl group.

    N-(3-Chloro-4-methoxyphenyl)acetamide: Features a methoxy group instead of a hydrazinesulfonyl group.

Uniqueness

N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide is unique due to the presence of both the hydrazinesulfonyl and acetamide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

14399-49-6

Molecular Formula

C8H10ClN3O3S

Molecular Weight

263.70 g/mol

IUPAC Name

N-[3-chloro-4-(hydrazinesulfonyl)phenyl]acetamide

InChI

InChI=1S/C8H10ClN3O3S/c1-5(13)11-6-2-3-8(7(9)4-6)16(14,15)12-10/h2-4,12H,10H2,1H3,(H,11,13)

InChI Key

ZCMNLVKEUZQPCU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NN)Cl

Origin of Product

United States

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